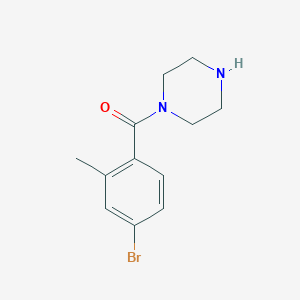

1-(4-Bromo-2-methylbenzoyl)piperazine

CAS No.: 1156842-50-0

Cat. No.: VC3351919

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156842-50-0 |

|---|---|

| Molecular Formula | C12H15BrN2O |

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | (4-bromo-2-methylphenyl)-piperazin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H15BrN2O/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |

| Standard InChI Key | JPPPZQWQOYPLMW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2 |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2 |

Introduction

Chemical Properties and Structure

1-(4-Bromo-2-methylbenzoyl)piperazine is identified by the CAS number 1156842-50-0. Its molecular structure consists of a piperazine ring connected to a 4-bromo-2-methylbenzoyl moiety, which contributes to its potential biological activities and interactions with molecular targets.

Basic Chemical Information

The compound has the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1156842-50-0 |

| Molecular Formula | C₁₂H₁₅BrN₂O |

| Molecular Weight | 283.16 g/mol |

| IUPAC Name | 1-(4-bromo-2-methylbenzoyl)piperazine |

The presence of the bromine atom in the benzoyl group is a distinctive feature that potentially enhances the compound's ability to interact with biological targets, making it valuable for pharmaceutical research applications.

Structural Characteristics

The structural versatility of the piperazine ring in 1-(4-Bromo-2-methylbenzoyl)piperazine allows for modifications that can enhance specific pharmacological activities. The piperazine ring provides a scaffold for multiple substitutions, which is advantageous in drug development research.

The bromine substituent at the para position of the benzoyl group also contributes to the compound's lipophilicity and potential binding affinity to various receptors. These structural features collectively determine the compound's biological interactions and pharmacological properties.

Synthesis and Preparation Methods

The synthesis of 1-(4-Bromo-2-methylbenzoyl)piperazine typically involves the reaction of 4-bromo-2-methylbenzoic acid with piperazine. This process can be facilitated through various chemical techniques, particularly using coupling agents such as carbodiimides or acid chlorides.

General Synthetic Pathway

A common synthetic approach follows these general steps:

-

Preparation of an activated form of 4-bromo-2-methylbenzoic acid (such as an acid chloride)

-

Reaction with piperazine under controlled conditions

-

Purification of the resulting compound through appropriate techniques such as recrystallization or chromatography

The specific reaction conditions, including temperature, solvent selection, and reaction time, can significantly impact the yield and purity of the final product.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is crucial. The following table provides guidance for preparing stock solutions at various concentrations :

| Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 3.5316 mL |

| 5 mM | 0.7063 mL |

| 10 mM | 0.3532 mL |

To enhance solubility, heating the solution to 37°C and using an ultrasonic bath is recommended. The solvent selection should be appropriate for the specific experimental requirements and the compound's solubility properties .

Biological and Pharmacological Applications

Piperazine derivatives, including 1-(4-Bromo-2-methylbenzoyl)piperazine, are of significant interest in pharmaceutical research due to their diverse biological activities. These compounds have demonstrated a range of pharmacological properties that make them valuable in drug development efforts.

Structure-Activity Relationship

The structure-activity relationship of piperazine derivatives indicates that modifications to the core structure can significantly impact biological activity. The presence of the bromo group in 1-(4-Bromo-2-methylbenzoyl)piperazine may enhance its ability to interact with biological targets, potentially leading to specific pharmacological effects.

Comparative Analysis with Similar Compounds

Understanding how 1-(4-Bromo-2-methylbenzoyl)piperazine compares to similar compounds provides insight into its unique properties and potential applications.

Structural Analogs

Several structural analogs of 1-(4-Bromo-2-methylbenzoyl)piperazine exist, including:

-

1-(4-Bromo-2-methylbenzoyl)piperidine - Contains a piperidine ring instead of piperazine

-

1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone - Contains an additional acetyl group on the piperazine ring

-

1-(4-bromo-benzoyl)-4-phenyl-piperazine - Lacks the methyl group but contains a phenyl substituent on the piperazine ring

The differences in structure among these compounds result in distinct chemical and biological properties, highlighting the importance of specific structural elements in determining functionality.

Functional Comparison

The table below compares key features of 1-(4-Bromo-2-methylbenzoyl)piperazine with its structural analogs:

The variations in these structures can significantly impact their biological activities, binding affinities, and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume